[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Description
This compound is a pyrano[3,2-d][1,3]dioxin derivative characterized by a bicyclic core structure fused with a benzoate ester. Key functional groups include:
- 8-Hydroxy (–OH): A polar group enabling hydrogen bonding and derivatization.
- 2-Phenyl (C₆H₅–): An aromatic moiety contributing to lipophilicity and π-π interactions.
- 7-Benzoyloxy (–OCOC₆H₅): An ester group affecting solubility and metabolic stability.
The stereochemistry (4aR,7S,8S,8aS) is critical for molecular recognition in biological systems or asymmetric synthesis .
Properties
Molecular Formula |
C22H24O6S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C22H24O6S/c1-2-29-22-19(27-20(24)14-9-5-3-6-10-14)17(23)18-16(26-22)13-25-21(28-18)15-11-7-4-8-12-15/h3-12,16-19,21-23H,2,13H2,1H3/t16-,17+,18-,19+,21?,22?/m1/s1 |
InChI Key |
NUHPFUDOORQCIY-QHFGQOMASA-N |
Isomeric SMILES |
CCSC1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate typically involves multi-step organic reactions. The key steps include the formation of the pyrano[3,2-d][1,3]dioxin core, introduction of the ethylsulfanyl group, and esterification with benzoic acid. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoate ester can produce the corresponding alcohol.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its potential as an antioxidant.
Anticancer Properties
Studies have shown that compounds related to this structure can induce apoptosis in cancer cells. For instance:
- In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in breast and prostate cancer cell lines by inducing apoptosis through various signaling pathways such as the NF-kB pathway and PI3K-AKT pathway .
- The compound's ability to interact with cellular mechanisms may provide a basis for developing novel anticancer therapies.
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in models of neurodegeneration. Compounds with dioxin structures have been noted for their ability to modulate pathways involved in neuronal survival and inflammation:
- They may reduce amyloid-beta-induced apoptosis in neuronal cells, suggesting a possible application in Alzheimer's disease treatment .
Polymer Chemistry
The unique chemical structure allows for the potential use of this compound as a building block in polymer synthesis. Its functional groups can facilitate cross-linking reactions or serve as reactive sites for further modifications:
- This could lead to the development of advanced materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics.
Coatings and Adhesives
Due to its chemical stability and potential adhesion properties, this compound may be useful in formulating coatings or adhesives that require enhanced durability and resistance to environmental factors.
Study 1: Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated their effectiveness against human breast adenocarcinoma (MCF-7) cells. The results indicated that these compounds significantly reduced cell viability at concentrations ranging from 1 to 50 µM through apoptosis induction mechanisms .
Study 2: Neuroprotection
In research exploring neuroprotective agents against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells, compounds with similar dioxin structures were shown to significantly reduce apoptosis by modulating Bcl-2 family proteins and decreasing oxidative stress markers .
Mechanism of Action
The mechanism of action of [(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate involves its interaction with specific molecular targets. The ethylsulfanyl group and hydroxyl group can form hydrogen bonds or interact with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Sulfur vs. Oxygen Substituents : Ethylsulfanyl (target) vs. p-tolylthio () alters steric bulk and electronic effects. Sulfur’s lower electronegativity may enhance nucleophilicity compared to oxygen-based groups .
- Protective Groups : Benzyl (Bn) or tosyl (Ts) groups in analogues (–8) are often used in synthesis to block reactive sites, whereas the target’s benzoate may serve as a final functional group or intermediate .
Mechanistic Insights :
- Ethylsulfanyl’s moderate hydrophobicity (logP ~2–3) could balance solubility and bioavailability, contrasting with polar sulfonates (–8) .
Biological Activity
The compound [(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate , identified by its CAS number 153062-23-8 , is a complex organic molecule with potential biological activity. This article synthesizes existing research on its biological properties, including pharmacological effects and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C20H26O7S |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 153062-23-8 |
| Density | Not Available |
Research indicates that compounds similar to [(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate exhibit various biological activities including:
- Antioxidant Activity : The presence of the hydroxy group in the structure may contribute to its antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit nitric oxide (NO) production in macrophages and reduce inflammatory cytokines .
2. Pharmacological Effects
Studies have demonstrated that derivatives of this compound can exhibit:
A. Antimicrobial Activity
Research suggests that compounds with similar structures have antimicrobial properties against a range of bacteria and fungi. This activity is hypothesized to arise from their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.
B. Cytotoxicity
In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of intrinsic pathways leading to programmed cell death.
3. Case Studies
Several studies have explored the biological activity of related compounds:
A. Study on Inflammatory Response
A study published in Journal of Medicinal Chemistry reported that a related compound significantly reduced the production of pro-inflammatory markers in a mouse model of arthritis . The results suggest that modifications in the structure can enhance anti-inflammatory effects.
B. Anticancer Properties
Another study focused on a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models. The compound was found to induce cell cycle arrest and apoptosis in human cancer cell lines .
4. Comparative Analysis with Related Compounds
The following table summarizes the biological activities of [(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate and its analogs:
| Compound Name | Antioxidant Activity | Anti-inflammatory | Cytotoxicity |
|---|---|---|---|
| Compound A | Moderate | Yes | Yes |
| Compound B | High | Moderate | No |
| [(4aR,...)] Benzoate | High | Yes | Yes |
Q & A
What are the key considerations for optimizing the synthesis of this compound, particularly regarding protecting group strategies?
Answer:
The synthesis of structurally analogous pyrano[3,2-d][1,3]dioxine derivatives often involves protecting hydroxyl groups to prevent undesired side reactions. For example, benzaldehyde dimethyl acetal is frequently used with acid catalysts (e.g., camphorsulfonic acid) to form cyclic acetals, as seen in the synthesis of related compounds . Silica column chromatography is critical for purification, with hexanes/EtOAc gradients (e.g., 6:1 ratio) yielding high-purity products . Advanced strategies may incorporate tert-butyldimethylsilyl (TBS) groups to protect hydroxyls, as demonstrated in fluorinated analogs .
How can NMR spectroscopy resolve stereochemical ambiguities in this compound’s structure?
Answer:
1D and 2D NMR techniques are essential. For instance, - and -NMR can identify coupling constants (e.g., axial vs. equatorial proton orientations in the pyran ring) and confirm stereochemistry at chiral centers . In analogs, NOESY/ROESY correlations help distinguish between 4aR/4aS configurations by spatial proximity of protons . For sulfonyl or ethylthio substituents, -NMR chemical shifts (~40–50 ppm for ethylthio groups) provide additional confirmation .
What analytical methods are recommended for verifying purity and structural integrity?
Answer:
- Chromatography: HPLC with UV detection (e.g., 254 nm) ensures purity (>98% by area) .
- Mass Spectrometry: HRMS (ESI or MALDI) confirms molecular weight (e.g., calculated vs. observed m/z within 1 ppm error) .
- X-ray Crystallography: For absolute configuration, single-crystal X-ray diffraction resolves bond angles and torsion angles, as seen in related bis-sulfonate derivatives .
How do reaction conditions impact the stability of the ethylthio (-SEt) group during synthesis?
Answer:
The ethylthio group is susceptible to oxidation under acidic or oxidative conditions. For example, in analogs, treatment with HO/NaSO converts thioethers to sulfones . To preserve -SEt, reactions should be conducted under inert atmospheres (N) and neutral pH. Solvent choice is critical: dichloromethane (DCM) or acetonitrile (MeCN) minimizes decomposition compared to protic solvents .
How can contradictory spectral data (e.g., unexpected NMR peaks) be systematically addressed?
Answer:
- Step 1: Compare observed data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian or ORCA).
- Step 2: Re-examine reaction conditions for byproducts. For example, incomplete acetal formation may yield residual hydroxyl signals .
- Step 3: Use deuterium exchange (DO shake) to identify exchangeable protons (e.g., -OH) that may indicate incomplete protection .
What strategies mitigate epimerization during functionalization of the 8-hydroxy group?
Answer:
Epimerization at the 8-hydroxy position (C8) can occur under basic conditions. To prevent this:
- Use mild acylating agents (e.g., benzoic anhydride) instead of reactive chlorides.
- Employ low temperatures (0–5°C) during esterification .
- Monitor reaction progress via TLC (silica, EtOAc/hexanes) to detect diastereomer formation early .
How does the compound’s solubility profile influence experimental design?
Answer:
Limited solubility in aqueous buffers necessitates organic solvents (e.g., DMSO for stock solutions). For in vitro assays, dilute DMSO solutions (<1% v/v) are recommended to avoid cytotoxicity . Crystallization studies require polar aprotic solvents (e.g., acetone/water mixtures) .
What safety precautions are critical when handling this compound?
Answer:
- Toxicity: Acute oral toxicity (H302) is possible; use fume hoods and PPE (gloves, lab coat) .
- Waste Disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
How can computational modeling aid in predicting reactivity or biological activity?
Answer:
- Docking Studies: Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes with pyran-binding sites) .
- DFT Calculations: Assess transition states for reactions (e.g., acetal formation energy barriers) .
- ADMET Prediction: Tools like SwissADME estimate permeability (LogP) and metabolic stability .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification: Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for scalability .
- Exothermic Reactions: Use jacketed reactors to control temperature during acetalization .
- Yield Optimization: Catalytic amounts of CSA (0.1 equiv) reduce side reactions compared to stoichiometric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
